molecular formula C15H14F2N2O4S B3537842 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine

1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No. B3537842
M. Wt: 356.3 g/mol
InChI Key: ZXODADLRQLUTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU is a member of the sulfonylurea family of drugs and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cellular proliferation and survival.
Biochemical and Physiological Effects:
1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has been shown to inhibit the growth of tumor cells and induce apoptosis. 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has also been shown to reduce the production of pro-inflammatory cytokines and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has several advantages for lab experiments, including its low toxicity and high potency. 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine is also relatively easy to synthesize and purify. However, 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to cellular proteins.

Future Directions

There are several future directions for research on 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine. One area of research is the development of new synthetic methods for 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine that improve its purity and yield. Another area of research is the identification of new therapeutic applications for 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine, particularly in the treatment of cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine and its potential for use in combination with other drugs.

Scientific Research Applications

1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, diabetes, and inflammation. 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has been shown to have anti-cancer properties by inhibiting the growth of tumor cells and inducing apoptosis. 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine has been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity and improve glucose tolerance.

properties

IUPAC Name

[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S/c16-11-3-1-4-12(17)14(11)24(21,22)19-8-6-18(7-9-19)15(20)13-5-2-10-23-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXODADLRQLUTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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